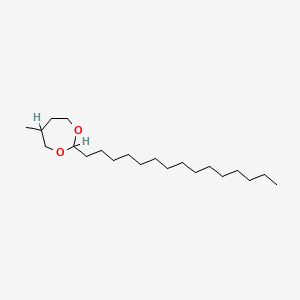

5-Methyl-2-pentadecyl-1,3-dioxepane

Description

Structure

3D Structure

Properties

CAS No. |

56599-34-9 |

|---|---|

Molecular Formula |

C21H42O2 |

Molecular Weight |

326.6 g/mol |

IUPAC Name |

5-methyl-2-pentadecyl-1,3-dioxepane |

InChI |

InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-22-18-17-20(2)19-23-21/h20-21H,3-19H2,1-2H3 |

InChI Key |

SBOGZHRZNFJILK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1OCCC(CO1)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 2 Pentadecyl 1,3 Dioxepane and Its Analogues

Strategies for Dioxepane Ring Formation

The formation of the 1,3-dioxepane (B1593757) ring is a critical step in the synthesis of 5-Methyl-2-pentadecyl-1,3-dioxepane. This seven-membered cyclic acetal (B89532) is typically formed through the condensation of a suitable 1,4-diol with an aldehyde or its equivalent.

Cyclization Reactions Involving Diols and Aldehyde Precursors

The most direct and common method for the synthesis of 1,3-dioxepanes is the acid-catalyzed cyclization of a 1,4-diol with an aldehyde or a ketone. In the context of this compound, this would involve the reaction of 3-methyl-1,4-butanediol with hexadecanal (B134135).

The reaction is an equilibrium process, and to drive it towards the formation of the dioxepane, water, a byproduct of the reaction, is typically removed. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene. thieme-connect.deresearchgate.net

A general representation of this cyclization is shown below:

Figure 1: General scheme for the acid-catalyzed formation of a this compound.

Commonly used acid catalysts for this transformation include p-toluenesulfonic acid (p-TsOH) and mineral acids such as hydrochloric acid. researchgate.netrsc.org The choice of catalyst and reaction conditions can influence the yield and the rate of the reaction.

Catalytic Methods for Enhanced Yield and Selectivity in Dioxepane Synthesis

To improve the efficiency and selectivity of dioxepane formation, various catalytic systems have been explored. Lewis acids have emerged as effective catalysts for acetalization reactions, often providing milder reaction conditions and higher yields compared to traditional Brønsted acids.

For the synthesis of related 1,3-dioxanes, which shares mechanistic similarities with dioxepane formation, catalysts such as indium(III) chloride (InCl₃) and magnesium bromide (MgBr₂) have been successfully employed. These catalysts can promote the reaction under neat conditions or in common organic solvents.

While specific examples for this compound are not extensively documented, the principles of using these catalysts are transferable. For instance, a catalytic amount of a Lewis acid could facilitate the reaction between 3-methyl-1,4-butanediol and hexadecanal, potentially reducing reaction times and improving yields.

Below is a table summarizing various catalytic systems used in the synthesis of related cyclic acetals:

| Catalyst System | Substrates | Product Type | Key Features |

| p-Toluenesulfonic acid (p-TsOH) in Toluene | 1,4-diol and aldehyde | 1,3-Dioxepane | Standard method, requires water removal |

| Indium(III) chloride (InCl₃) | Diol and aldehyde | Dibenzo[d,f] thieme-connect.deacs.orgdioxepins | Lewis acid catalysis, moderate yields |

| Magnesium bromide (MgBr₂) | Diol and aldehyde | 1,3-Dioxepane containing structures | Stereoselective potential |

| Ruthenium-based catalysts | 1,4-butanediol (B3395766) and alkynes | Substituted lactones (via diol oxidation) | Catalytic C-C bond formation and cyclization |

Table 1: Catalytic systems for the synthesis of dioxepanes and related compounds.

Stereoselective Approaches to Dioxepane Ring Construction

The presence of a chiral center at the 5-position (originating from 3-methyl-1,4-butanediol) introduces the possibility of diastereomers in the final product, depending on the relative stereochemistry of the substituents on the dioxepane ring. Achieving stereoselectivity in the formation of the dioxepane ring is a significant challenge.

One approach to control the stereochemistry is through the use of a chiral diol precursor. The synthesis of enantiomerically pure (R)- or (S)-3-methyl-1,4-butanediol would allow for the synthesis of specific stereoisomers of the target molecule. The cyclization of a chiral diol with an aldehyde can proceed with varying degrees of diastereoselectivity, influenced by the reaction conditions and the steric and electronic nature of the substrates and catalysts.

For instance, in the synthesis of related 1,3-dioxanes, the use of chiral diols has been shown to influence the stereochemical outcome of the cyclization. While specific studies on the diastereoselective acetalization of 3-methyl-1,4-butanediol to form 5-methyl-1,3-dioxepanes are limited, it is anticipated that the inherent chirality of the diol would direct the facial attack of the aldehyde, leading to a preference for one diastereomer over the other.

Furthermore, advanced catalytic systems, such as those employing chiral ligands, have been developed for the asymmetric synthesis of related heterocyclic systems. For example, ruthenium-catalyzed oxidative lactonization of substituted 1,4-butanediols has been shown to proceed with high diastereo- and enantioselectivity. acs.orgacs.org While this method leads to a lactone rather than a dioxepane, it highlights the potential for catalyst-controlled stereoselective transformations in this area.

Introduction of the Pentadecyl Moiety

The long pentadecyl alkyl chain at the 2-position of the dioxepane ring can be introduced either by starting with the corresponding aldehyde (hexadecanal) in the cyclization reaction or by forming the dioxepane ring with a suitable functional group at the 2-position, which is then converted to the pentadecyl group.

Alkylation and Cross-Coupling Reactions

One strategy to introduce the pentadecyl group involves the formation of a nucleophilic center at the 2-position of a pre-formed 1,3-dioxepane ring, followed by reaction with a pentadecyl electrophile. An analogous approach has been demonstrated with 2-lithio-1,3-dithianes, which are readily alkylated with alkyl halides. A similar strategy could be envisioned for 1,3-dioxepanes, where a 2-metallo-1,3-dioxepane intermediate is reacted with a pentadecyl halide (e.g., 1-bromopentadecane).

Alternatively, a Grignard reaction offers a viable route. This could involve the reaction of a pentadecylmagnesium halide (e.g., pentadecylmagnesium bromide) with a 1,3-dioxepane derivative bearing an electrophilic group at the 2-position, such as a formyl or ester group. The reaction of Grignard reagents with esters typically leads to the formation of tertiary alcohols after acidic workup. researchgate.netnih.gov However, careful control of reaction conditions might allow for the desired carbon-carbon bond formation.

A more direct approach using a Grignard reagent would be its addition to a suitable precursor. For example, the reaction of pentadecylmagnesium bromide with a protected 4-formyl-1,3-dioxepane derivative could yield the desired secondary alcohol, which could then be further manipulated if necessary.

Regioselective Functionalization of Precursors

The synthesis of the key precursor, 3-methyl-1,4-butanediol, with the correct regiochemistry is crucial. Several synthetic routes can be envisioned for its preparation.

One potential starting material is isoprene (B109036). The selective hydroboration-oxidation of isoprene can lead to a mixture of alcohols, from which 3-methyl-3-butene-1-ol can be isolated. Subsequent hydroboration-oxidation of this intermediate would yield 3-methyl-1,4-butanediol. The regioselectivity of the hydroboration steps is a key consideration in this approach.

Another strategy involves the use of methylmalonic ester. Diethyl methylmalonate can be reduced to 2-methyl-1,3-propanediol, which can then be extended by one carbon to afford the target 3-methyl-1,4-butanediol. This could involve, for example, conversion of one of the hydroxyl groups to a leaving group, followed by cyanation and subsequent reduction.

Furthermore, enantioselective methods for the synthesis of chiral 1,3- and 1,4-diols are available and could be adapted for the preparation of enantiomerically pure 3-methyl-1,4-butanediol. For example, biocatalytic methods, such as the deracemization of racemic 1,3-butanediol (B41344) using whole-cell systems, have been reported to produce (R)-1,3-butanediol with high enantiomeric excess. researchgate.net While this produces a 1,3-diol, similar enzymatic or chemo-enzymatic strategies could potentially be developed for the synthesis of chiral 3-methyl-1,4-butanediol.

Optimization of Reaction Conditions and Process Parameters

The synthesis of this compound typically involves the acid-catalyzed reaction of hexadecanal with 2-methyl-1,4-butanediol (B1595762). The optimization of this process is crucial for maximizing the yield and purity of the final product. Key parameters that are meticulously controlled include temperature, catalyst type and loading, reactant molar ratio, and the method of water removal.

Traditional synthesis often employs homogeneous acid catalysts such as p-toluenesulfonic acid or sulfuric acid. google.com Research has focused on determining the optimal concentration of these catalysts to ensure a high reaction rate while minimizing potential side reactions. The reaction temperature is another critical factor; while higher temperatures can accelerate the reaction, they may also lead to the degradation of the reactants or the product. Therefore, a careful balance is maintained, often within a range of 60-120°C, depending on the solvent and catalyst used.

The molar ratio of the reactants, hexadecanal and 2-methyl-1,4-butanediol, is also a subject of optimization. Often, a slight excess of one of the reactants is used to drive the equilibrium towards the product side. Furthermore, as the acetalization reaction produces water as a byproduct, its efficient removal is paramount to achieving high yields. nih.gov Techniques such as azeotropic distillation using a Dean-Stark apparatus are commonly employed for this purpose. nih.gov

The following interactive table summarizes typical reaction parameters that are optimized for the synthesis of this compound and its analogues.

| Parameter | Range/Type | Purpose |

| Catalyst | p-Toluenesulfonic acid, Sulfuric acid, Solid acid catalysts | To increase the rate of reaction. |

| Catalyst Loading | 0.1 - 2 mol% | To find the lowest effective amount to minimize waste and side reactions. |

| Temperature | 60 - 120 °C | To balance reaction rate with the stability of reactants and products. |

| Reactant Ratio | 1:1 to 1:1.5 (Aldehyde:Diol) | To shift the reaction equilibrium towards the product. |

| Water Removal | Azeotropic distillation (e.g., with toluene) | To drive the reaction to completion by removing a byproduct. |

| Solvent | Toluene, Cyclohexane, or Solvent-free | To facilitate the reaction and azeotropic water removal. |

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acetals like this compound, aiming to reduce the environmental impact of the chemical process. ijsdr.orgresearchgate.net This approach focuses on several key areas, including the use of renewable resources, atom economy, and the development of more environmentally benign reaction conditions.

One of the primary goals of green synthesis in this context is the replacement of corrosive and hazardous homogeneous acid catalysts with solid, reusable acid catalysts. researchgate.net Materials such as zeolites, ion-exchange resins, and sulfonic acid-functionalized mesoporous silicas have shown promise as effective and recyclable catalysts for acetal formation. researchgate.net These solid catalysts can be easily separated from the reaction mixture, simplifying the purification process and reducing waste.

Solvent selection is another critical aspect of green chemistry. The ideal scenario is to conduct the reaction under solvent-free conditions, which significantly reduces the generation of volatile organic compounds (VOCs). researchgate.netresearchgate.net When a solvent is necessary, the focus is on using greener alternatives to traditional solvents like toluene. Bio-derived solvents or water, where feasible, are being explored. ijsdr.orgrsc.org

Furthermore, efforts are being made to improve the atom economy of the synthesis by designing pathways that maximize the incorporation of all reactant atoms into the final product. The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same reactor without isolating intermediates, also contributes to a greener process by reducing energy consumption and solvent use.

The following interactive table highlights the application of green chemistry principles in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Use of Renewable Feedstocks | Exploring bio-based sources for hexadecanal and 2-methyl-1,4-butanediol. | Reduces reliance on fossil fuels and promotes sustainability. |

| Atom Economy | Optimizing reaction to minimize byproducts. | Maximizes the efficiency of the chemical transformation. |

| Use of Safer Solvents and Auxiliaries | Employing solvent-free conditions or green solvents like bio-ethers. rsc.org | Reduces environmental pollution and health hazards. |

| Design for Energy Efficiency | Developing reactions that proceed at lower temperatures. | Lowers energy consumption and associated carbon footprint. |

| Use of Catalysis | Utilizing solid acid catalysts instead of homogeneous acids. researchgate.net | Facilitates catalyst recycling and reduces corrosive waste streams. |

| Waste Prevention | Designing syntheses that produce minimal waste. | Aligns with the core principle of preventing waste generation. |

By focusing on these areas of optimization and green chemistry, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible, paving the way for more sustainable chemical manufacturing processes.

Advanced Spectroscopic and Chromatographic Elucidation of 5 Methyl 2 Pentadecyl 1,3 Dioxepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 5-Methyl-2-pentadecyl-1,3-dioxepane, providing detailed information about the carbon skeleton and the chemical environment of each proton.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Analysis

One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to display characteristic signals corresponding to the protons of the pentadecyl chain, the methyl group, and the dioxepane ring. The long pentadecyl chain will produce a large, overlapping signal cluster in the aliphatic region, typically between 0.8 and 1.6 ppm. The terminal methyl group (CH₃) of the pentadecyl chain is expected to appear as a triplet at approximately 0.88 ppm. The methylene (B1212753) (CH₂) groups of the chain will show complex multiplets, with the CH₂ group adjacent to the acetal (B89532) carbon (C2) being shifted further downfield.

The protons on the seven-membered dioxepane ring will have more distinct chemical shifts. The single proton on the acetal carbon (H-2) is expected to be a triplet around 4.5-4.8 ppm due to coupling with the adjacent CH₂ group of the pentadecyl chain. The protons on the carbons adjacent to the oxygen atoms within the ring (C4 and C7) will likely resonate in the range of 3.5-4.0 ppm. The proton on the carbon bearing the methyl group (H-5) and the protons on the adjacent carbons (C4 and C6) will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The methyl group attached to the ring (at C5) would appear as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For this compound, a total of 21 distinct carbon signals are expected in a completely resolved spectrum. The acetal carbon (C-2) would be the most downfield signal in the aliphatic region, typically appearing around 100-110 ppm. nanalysis.com The carbons of the dioxepane ring bonded to oxygen (C-4 and C-7) would resonate at approximately 65-75 ppm. The remaining ring carbons (C-5 and C-6) and the methyl group carbon would appear at higher fields. The long pentadecyl chain will show a series of signals in the typical aliphatic region (around 14-32 ppm), with the terminal methyl carbon at approximately 14 ppm. A ¹³C NMR spectrum for this compound is noted to be available in the SpectraBase database. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS. These are estimated values and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H (acetal) | ~4.6 (t) | |

| C2 (acetal) | ~105 | |

| C4/C7-H (ring) | ~3.6 - 3.9 (m) | |

| C4/C7 (ring) | ~70 | |

| C5-H (ring) | ~1.8 (m) | |

| C5 (ring) | ~35 | |

| C6-H (ring) | ~1.5 (m) | |

| C6 (ring) | ~30 | |

| C5-CH₃ | ~0.9 (d) | ~22 |

| C1' (pentadecyl) | ~1.6 (m) | ~34 |

| C2'-C14' (pentadecyl) | ~1.2-1.4 (m) | ~23-32 |

| C15' (pentadecyl) | ~0.88 (t) | ~14 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.eduemerypharma.com For this compound, COSY would confirm the connectivity within the pentadecyl chain and, more importantly, establish the sequence of protons around the dioxepane ring. For instance, cross-peaks would be observed between the acetal proton (H-2) and the adjacent methylene protons of the pentadecyl chain, as well as between neighboring protons on the C4, C5, and C6 positions of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduepfl.ch It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the structure. For example, the proton signal at ~4.6 ppm would show a cross-peak with the carbon signal at ~105 ppm, confirming their assignment to the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. nanalysis.comyoutube.comacdlabs.comlibretexts.orgyoutube.com This is particularly important for determining the stereochemistry and preferred conformation of the molecule. For the 1,3-dioxepane (B1593757) ring, NOESY can reveal the relative orientation of the substituents. For example, observing a NOE between the proton at C-2 and a proton on one face of the ring can help define the orientation of the pentadecyl chain relative to the methyl group at C-5.

Dynamic NMR for Conformational Exchange Studies

The seven-membered 1,3-dioxepane ring is conformationally flexible. At room temperature, it likely undergoes rapid conformational exchange, leading to averaged NMR signals. Studies on similar 1,3-dioxepane systems suggest that they often adopt a twist-chair (TC) conformation as the most stable form.

Dynamic NMR studies, involving recording spectra at variable temperatures, could be employed to study this conformational exchange. By lowering the temperature, the rate of interconversion between different ring conformations could be slowed down sufficiently to observe the signals of individual conformers on the NMR timescale. This would allow for the determination of the energy barriers for ring inversion and provide more detailed insight into the conformational preferences of the this compound molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. nih.govrothamsted.ac.uknih.gov In the analysis of this compound, GC would be used to separate the compound from any impurities or other components in a mixture, thus also serving as a method for purity assessment. The retention time of the compound on a given GC column is a characteristic property that can aid in its identification when compared to an authentic standard. Following separation by GC, the compound enters the mass spectrometer, which provides its mass spectrum. This technique is widely used in the identification of insect pheromones and other semiochemicals, which often include complex acetal structures. researchgate.netresearchgate.net

Electron Ionization (EI) Mass Spectrometry and Detailed Fragmentation Pathway Analysis

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass spectrum of this compound would show a molecular ion peak at m/z 326, corresponding to its molecular weight. nih.govechemi.comepa.gov

The fragmentation of acetals is characterized by the cleavage of bonds adjacent to the oxygen atoms. A key fragmentation pathway for this compound would involve the cleavage of the C-C bond between the acetal carbon (C2) and the pentadecyl chain. This would lead to the loss of the pentadecyl radical (•C₁₅H₃₁) to form a stable oxonium ion.

Another significant fragmentation pathway involves the cleavage of the dioxepane ring. The most characteristic and often most abundant fragment ion in the mass spectra of such compounds results from the cleavage of the C-O bonds and subsequent rearrangement. For this compound, a prominent peak is observed at m/z 115. nih.gov This fragment likely corresponds to the [C₆H₁₁O₂]⁺ ion, formed through a rearrangement and cleavage process involving the dioxepane ring and the methyl substituent.

Other expected fragment ions would arise from the loss of the long alkyl chain through a series of C-C bond cleavages, resulting in a characteristic pattern of peaks separated by 14 mass units (CH₂). libretexts.org

Plausible EI-MS Fragmentation of this compound

| m/z | Proposed Fragment Identity | Formation Pathway |

| 326 | [C₂₁H₄₂O₂]⁺• | Molecular Ion (M⁺•) |

| 311 | [M - CH₃]⁺ | Loss of a methyl radical from the ring |

| 115 | [C₆H₁₁O₂]⁺ | Major fragment from ring cleavage and rearrangement |

| 113 | [M - C₁₅H₃₁]⁺ | Loss of the pentadecyl radical via α-cleavage |

| Various | [CₙH₂ₙ₊₁]⁺ | Fragmentation of the pentadecyl chain |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For this compound, with the chemical formula C21H42O2, the theoretical monoisotopic mass has been calculated to be 326.318480578 Da. google.com Experimental determination of the accurate mass via HRMS would be expected to yield a value in very close agreement with this theoretical calculation, typically within a few parts per million (ppm), thus confirming its elemental formula.

In a typical mass spectrum of this compound, the molecular ion peak [M]+• would be observed at an m/z corresponding to its molecular weight. A prominent fragment ion is reported to appear at an m/z of 115. google.com This fragment likely corresponds to the charged 1,3-dioxepane ring with the methyl group attached, following the cleavage of the bond connecting the pentadecyl chain to the acetal carbon. The long pentadecyl chain can also undergo characteristic fragmentation, leading to a series of peaks separated by 14 Da (representing CH2 units). libretexts.org

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z | Predicted Fragmentation Pathway |

| [C21H42O2]+• | 326.31848 | Molecular Ion |

| [C7H15O2]+ | 131.1072 | Cleavage of the pentadecyl chain |

| [C6H11O2]+ | 115.0759 | Likely base peak, cleavage at the acetal carbon |

| [C15H31]+ | 211.2426 | Pentadecyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The most prominent bands in the IR spectrum would be the symmetric and asymmetric stretching vibrations of the C-H bonds of the pentadecyl chain and the methyl group, typically appearing in the 2850-2960 cm-1 region. The C-O-C stretching vibrations of the dioxepane ring are expected to produce strong absorptions in the fingerprint region, likely between 1000 and 1200 cm-1. researchgate.net Bending vibrations for the CH2 and CH3 groups would also be present in the 1350-1470 cm-1 range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in analyzing the C-C backbone of the pentadecyl chain and the symmetric vibrations of the dioxepane ring. ksu.edu.sa

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Spectroscopy Technique |

| C-H Stretching (alkyl) | 2850 - 2960 | IR, Raman |

| CH2 Bending | 1450 - 1470 | IR, Raman |

| CH3 Bending | 1370 - 1380 | IR, Raman |

| C-O-C Asymmetric Stretching | 1050 - 1150 | IR |

| C-O-C Symmetric Stretching | 900 - 1000 | Raman |

| CH2 Rocking | 720 - 730 | IR |

Chromatographic Methods for Isolation and Quantification

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or natural extracts, as well as for its quantification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. libretexts.orgphenomenex.com The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. For this compound, a non-polar or mid-polar capillary column would likely be employed.

The retention time of this compound would be influenced by its boiling point and its interaction with the stationary phase. Due to its long pentadecyl chain, it is expected to have a relatively long retention time compared to smaller molecules. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. Quantification can be achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration. nih.gov Coupling the GC to a mass spectrometer (GC-MS) allows for both separation and identification of the compound. mdpi.com

For the isolation of larger quantities of this compound for further study, preparative chromatography is the method of choice. ed.govpageplace.de This technique operates on the same principles as analytical chromatography but uses larger columns and sample sizes.

A common approach for a compound of this nature would be flash column chromatography on a silica (B1680970) gel stationary phase. A solvent system of low to moderate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be used as the eluent. The progress of the separation can be monitored by thin-layer chromatography (TLC). Fractions containing the pure compound, as identified by TLC, are then combined and the solvent is evaporated to yield the isolated this compound. The synthesis of related cyclic acetals has been reported to utilize distillation and recrystallization as purification steps. rsc.org

Structural and Conformational Dynamics of the Dioxepane Ring System in 5 Methyl 2 Pentadecyl 1,3 Dioxepane

Preferred Conformations of the Seven-Membered 1,3-Dioxepane (B1593757) Ring (e.g., Chair, Twist-Boat)

The seven-membered cycloheptane (B1346806) ring, the parent carbocycle of 1,3-dioxepane, is known for its conformational flexibility. Theoretical and experimental studies have identified two main families of low-energy conformations: the chair and the boat-twist-boat family. cdnsciencepub.comslideshare.net For the 1,3-dioxepane heterocyclic system, these conformations are modified by the presence of two oxygen atoms in the ring.

The primary conformations considered for the 1,3-dioxepane ring are:

Chair (C): This conformation possesses a C₂ axis of symmetry. However, it can be destabilized by eclipsing interactions.

Twist-Chair (TC): This is often the most stable conformation for cycloheptane and its derivatives. cdnsciencepub.com It has a C₂ axis of symmetry and relieves much of the torsional strain present in the pure chair form.

Boat (B): A higher energy conformation due to steric hindrance and eclipsing strain. cdnsciencepub.com

Twist-Boat (TB): This conformation is generally more stable than the boat form. cdnsciencepub.com

For 1,3-dioxepane and its derivatives, the twist-chair (TC) and twist-boat (TB) conformations are generally considered the most populated. cdnsciencepub.comcdnsciencepub.com The increased stability of these forms is partly due to the electronic interactions associated with the anomeric effect in the O-C-O acetal (B89532) portion of the ring. cdnsciencepub.com Specifically, studies on related 1,3-dioxepane systems have established that the twist-chair conformation, where the C₂ axis passes through the acetal carbon (C2), is predominant in solution. cdnsciencepub.com

Influence of Methyl and Pentadecyl Substituents on Ring Conformation

The substituents at the C2 and C5 positions of the 1,3-dioxepane ring play a crucial role in determining the preferred conformation by introducing steric demands.

C5-Methyl Substituent: A methyl group at the C5 position also has a conformational preference. While direct studies on 5-methyl-1,3-dioxepane are scarce, analogies can be drawn from the extensively studied 1,3-dioxane (B1201747) (six-membered ring) system. researchgate.netresearchgate.net In those systems, a C5 substituent preferentially occupies an equatorial position to avoid steric repulsion with axial atoms or groups at the C1 and C3 positions. In the 1,3-dioxepane ring, an axial methyl group at C5 would experience similar unfavorable transannular steric interactions. Therefore, the equatorial orientation of the methyl group is expected to be more stable. lumenlearning.com

The combined effect of a bulky equatorial substituent at C2 and an equatorial substituent at C5 would be to "lock" the flexible seven-membered ring into a more defined twist-chair or twist-boat conformation that can accommodate both groups in these sterically favored positions.

Conformational Isomerism and Equilibrium Studies

The flexibility of the 1,3-dioxepane ring means that 5-Methyl-2-pentadecyl-1,3-dioxepane exists as a mixture of rapidly interconverting conformational isomers at room temperature. The position of this equilibrium is governed by the relative Gibbs free energy of the conformers.

The primary equilibrium would be between the most stable twist-chair (TC) conformations. However, other forms like the twist-boat (TB) could also be part of the equilibrium. The energy difference between conformers where a substituent is axial versus equatorial dictates the equilibrium constant (Keq). lumenlearning.com For the C2-pentadecyl and C5-methyl groups, the energy penalty for being in an axial position is significant, meaning the di-equatorial conformer would be heavily favored.

Computational chemistry and force-field calculations are often employed to model the potential energy surface of such molecules, identifying the energy minima corresponding to stable conformers and the energy barriers for interconversion. acs.orgifj.edu.pl

| Conformation | Substituent Positions (C2, C5) | Key Interactions | Estimated Relative Energy (kcal/mol) |

|---|---|---|---|

| Twist-Chair (TC) | Equatorial, Equatorial | Sterically favored | 0 (Reference) |

| Twist-Chair (TC) | Equatorial, Axial | 1,3-diaxial-like strain (C5-Me) | > 2.0 |

| Twist-Chair (TC) | Axial, Equatorial | Severe 1,3-diaxial-like strain (C2-Pentadecyl) | > 5.0 |

| Twist-Boat (TB) | Equatorial, Equatorial | Potentially slightly higher energy than TC | 0.5 - 1.5 |

Experimental Determination of Conformational Parameters (e.g., Coupling Constants from NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. For 1,3-dioxepane systems, specific NMR parameters are highly sensitive to the ring's geometry.

Geminal Coupling Constants (²JHH): The coupling constant between the two non-equivalent protons of the C2 methylene (B1212753) group (-O-CH₂-O-) is particularly informative. cdnsciencepub.com Studies on related systems have shown that the magnitude of this coupling is dependent on the H-C-H bond angle and the orientation of adjacent oxygen lone pairs, which are determined by the ring's conformation. For example, a value of around -4.7 Hz has been associated with a predominant TC conformation. cdnsciencepub.com

Vicinal Coupling Constants (³JHH): The coupling between protons on adjacent carbons (e.g., H4-H5) depends on the dihedral angle between them, as described by the Karplus equation. rubingroup.org By measuring these ³JHH values, one can estimate the dihedral angles around the ring and thus deduce the most likely conformation. Typical values for trans and gauche relationships help differentiate between chair-like and twisted conformations. ucsd.eduorganicchemistrydata.org

Low-temperature NMR studies can "freeze out" the equilibrium, allowing for the observation of individual conformers and the direct measurement of their distinct NMR parameters. cdnsciencepub.com

| Coupling Type | Protons Involved | Typical Value (Hz) | Inferred Relationship/Conformation |

|---|---|---|---|

| Geminal (²J) | Hax-C2-Heq (-OCHO-) | -4.0 to -6.0 | Sensitive to ring conformation (e.g., TC vs. Chair) cdnsciencepub.com |

| Vicinal (³J) | Haxial-C-C-Haxial | 8 - 13 | Anti-periplanar (approx. 180° dihedral angle) rubingroup.org |

| Vicinal (³J) | Haxial-C-C-Hequatorial | 2 - 5 | Gauche (approx. 60° dihedral angle) rubingroup.org |

| Vicinal (³J) | Hequatorial-C-C-Hequatorial | 2 - 5 | Gauche (approx. 60° dihedral angle) rubingroup.org |

Solvent Effects on the Conformational Landscape of this compound

Furthermore, solvents capable of hydrogen bonding (e.g., water, alcohols) could interact with the oxygen atoms of the dioxepane ring, potentially altering the conformational preference compared to aprotic solvents like chloroform (B151607) or hexane (B92381). nih.gov This solvent-solute interaction can affect the energy barrier for ring inversion and the relative stability of different conformers. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation of Dioxepane Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound or a related derivative could be grown, this technique would provide an unambiguous picture of its conformation.

The analysis would yield precise data on:

Bond lengths and bond angles.

Torsional (dihedral) angles that define the exact pucker and shape of the seven-membered ring.

The orientation of the methyl and pentadecyl substituents (axial vs. equatorial).

The absolute configuration of the chiral centers, if applicable. nih.gov

The resulting crystal structure would represent the molecule's conformation in the solid phase, which is typically the lowest energy conformation under those conditions. mdpi.com This solid-state data provides an invaluable benchmark for validating and refining the results from computational models and solution-phase NMR studies.

Theoretical and Computational Chemistry of 5 Methyl 2 Pentadecyl 1,3 Dioxepane

Quantum Chemical Calculations for Electronic Structure and Molecular Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of a compound.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energy Calculations

DFT has become a standard method in computational chemistry for its balance of accuracy and computational cost. A DFT study on 5-Methyl-2-pentadecyl-1,3-dioxepane would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This process would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, energy calculations would provide the total electronic energy of the optimized structure, a key piece of data for assessing its stability.

Semi-Empirical Molecular Orbital (MO) Methods (e.g., MNDO, AM1) for Predictive Modeling

Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap) and AM1 (Austin Model 1), offer a faster, albeit less precise, alternative to DFT. These methods are particularly useful for predictive modeling of large molecules where DFT calculations may be computationally prohibitive. For this compound, these calculations would provide rapid estimations of its geometric and electronic properties, which could be valuable for initial screenings or in the context of larger systems.

Thermochemical Property Predictions (e.g., Heats of Formation, Proton Affinity)

Quantum chemical methods can also be employed to predict important thermochemical properties. The heat of formation, which is the change in enthalpy when the compound is formed from its constituent elements in their standard states, is a crucial thermodynamic quantity. Proton affinity, the negative of the enthalpy change for the reaction of a molecule with a proton, provides a measure of its gas-phase basicity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics simulations are used to study the motion of atoms and molecules over time. For a flexible molecule like this compound, with its long pentadecyl chain and dioxepane ring, MD simulations would be invaluable for exploring its conformational landscape. These simulations would reveal the preferred shapes the molecule adopts and the energy barriers between different conformations. Additionally, MD can be used to study how the molecule interacts with other molecules, including solvents or other chemical species, by analyzing intermolecular forces.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physical, chemical, or biological properties. By developing a QSPR model for a series of related compounds, it becomes possible to predict the properties of new, untested molecules. For this compound, a QSPR study could, for instance, predict its boiling point, viscosity, or other macroscopic properties based on its calculated molecular descriptors.

Computational Elucidation of Reaction Mechanisms and Transition States for Dioxepane Transformations

The study of reaction mechanisms and the fleeting structures of transition states is fundamental to understanding and controlling chemical transformations. For complex molecules such as this compound, experimental observation of these transient states is often impossible. mit.edu Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful lens to visualize and quantify the energetic landscapes of reactions involving dioxepanes. riken.jppitt.edu These theoretical approaches allow for the detailed exploration of reaction pathways, such as hydrolysis and ring-opening, which are characteristic of the 1,3-dioxepane (B1593757) functional group.

Theoretical Framework for Dioxepane Transformations

Computational studies on cyclic acetals, including structures analogous to the 1,3-dioxepane ring, have established a robust framework for investigating their reactivity. The primary transformations of interest for this compound involve the cleavage of the C-O bonds within the seven-membered ring. These reactions are typically acid-catalyzed, proceeding through protonation of one of the oxygen atoms, which activates the ring towards nucleophilic attack or rearrangement.

Computational models are employed to map the potential energy surface (PES) of these reactions. Key points on the PES that are identified and characterized include:

Reactants and Products: The starting this compound molecule and the final products of the transformation (e.g., after hydrolysis).

Intermediates: Any stable species that are formed during the course of the reaction, such as protonated dioxepane or ring-opened carbocationic species.

Transition States (TS): The highest energy point along the reaction coordinate connecting reactants (or intermediates) to products (or other intermediates). github.io A transition state represents a first-order saddle point on the potential energy surface. github.io

The geometries of these species are optimized to find the lowest energy conformation, and their energies are calculated to determine the thermodynamics and kinetics of the reaction. For instance, studies on related cycloheptane (B1346806) derivatives have shown that they often favor chair or twist-chair conformations, and these conformational preferences would be the starting point for modeling the reactions of this compound. nih.gov

Elucidation of Hydrolysis Mechanisms

A critical reaction pathway for 1,3-dioxepanes is hydrolysis, which leads to the cleavage of the acetal (B89532) and the formation of a diol and an aldehyde or ketone. For this compound, this would result in 2-methyl-1,4-butanediol (B1595762) and hexadecanal (B134135). The mechanism of this transformation can be meticulously detailed using computational methods.

The acid-catalyzed hydrolysis mechanism typically involves the following steps, each with a corresponding transition state that can be computationally modeled:

Protonation of a Dioxepane Oxygen: An acid catalyst protonates one of the oxygen atoms of the 1,3-dioxepane ring, making it a better leaving group.

Nucleophilic Attack by Water: A water molecule attacks the carbocation.

Deprotonation: A final deprotonation step yields the diol and aldehyde products.

Transition State Analysis

The elucidation of the transition state structure is a primary goal of these computational studies. mit.edu For the ring-opening of a protonated dioxepane, the transition state would feature a partially broken C-O bond and a developing positive charge on the carbon atom. The geometry of this transition state, including bond lengths and angles, provides deep insight into the electronic and steric factors that govern the reaction's feasibility.

Vibrational frequency analysis is a key computational tool used to confirm the nature of a stationary point on the potential energy surface. A minimum energy structure (reactant, intermediate, or product) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. github.io This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the stretching of the C-O bond that is breaking.

Representative Computational Data

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) | Imaginary Frequency (cm⁻¹) |

| Step 1: Ring Opening | Reactant (Protonated Dioxepane) | 0.0 | C2-O1 Bond Length: 1.45 | N/A |

| Transition State 1 (TS1) | +15.2 | C2-O1 Bond Length: 1.98 | -350 | |

| Intermediate (Carbocation) | +5.4 | N/A | N/A | |

| Step 2: Water Attack | Intermediate + Water | +5.4 | C2...O(water) Distance: > 3.0 | N/A |

| Transition State 2 (TS2) | +10.8 | C2...O(water) Distance: 2.10 | -280 | |

| Product (Protonated Hemiacetal) | -8.7 | C2-O(water) Bond Length: 1.48 | N/A |

This is a hypothetical data table for illustrative purposes.

In this representative data, the ring-opening step (TS1) has the highest activation energy, suggesting it is the rate-determining step. The transition state is characterized by an elongated C2-O1 bond and a significant imaginary frequency. The subsequent nucleophilic attack by water (TS2) has a lower energy barrier. Such detailed quantitative data, derived from computational chemistry, is invaluable for understanding the intricate details of dioxepane transformations at a molecular level.

Chemical Reactivity and Transformation Pathways of 5 Methyl 2 Pentadecyl 1,3 Dioxepane

Hydrolysis and Ring-Opening Reactions of the 1,3-Dioxepane (B1593757) Moiety

The 1,3-dioxepane ring is a cyclic acetal (B89532). Acetals are known to be susceptible to hydrolysis under acidic conditions, a reaction that results in the cleavage of the carbon-oxygen bonds within the ring. This process is typically initiated by the protonation of one of the oxygen atoms, followed by nucleophilic attack by water. The reaction is reversible, and the stability of the acetal is generally favored under neutral or basic conditions.

The hydrolysis of 5-Methyl-2-pentadecyl-1,3-dioxepane in an acidic medium would be expected to yield pentadecanal (B32716) and 2-methyl-1,4-butanediol (B1595762). The long pentadecyl chain may introduce steric hindrance that could influence the rate of hydrolysis compared to less substituted dioxepanes. However, without specific kinetic studies on this compound, any discussion of reaction rates remains speculative.

Reactions Involving the Pentadecyl Alkyl Chain (e.g., Selective Oxidation)

The pentadecyl group is a long, saturated alkyl chain. As such, it is relatively inert to many chemical transformations. However, it can undergo free-radical reactions, such as halogenation, under UV light or at high temperatures. Selective oxidation of a specific carbon atom along the chain is challenging without the presence of activating functional groups.

Theoretically, enzymatic or microbial oxidation could achieve site-selectivity, but no such studies involving this compound have been reported. Chemical oxidation using strong oxidizing agents would likely be non-selective and could also affect the dioxepane ring.

Nucleophilic Attack and Electrophilic Reactivity of the Dioxepane Ring

The 1,3-dioxepane ring itself is generally not susceptible to direct nucleophilic attack due to the presence of two electron-donating oxygen atoms, which reduce the electrophilicity of the ring carbons. However, the acetal carbon (C2, bonded to the pentadecyl group) is the most likely site for nucleophilic attack, especially after activation by a Lewis acid. This would lead to a ring-opening reaction.

Electrophilic attack on the oxygen atoms is the more probable reaction pathway, initiating reactions such as the acid-catalyzed hydrolysis mentioned earlier. The lone pairs of electrons on the oxygen atoms make them Lewis basic and susceptible to protonation or coordination with other electrophiles.

Derivatization Strategies for Functionalization and Synthesis of New Analogues

The synthesis of new analogues of this compound could be approached in several ways, although no specific examples are found in the literature for this compound. One could modify the starting materials before the formation of the dioxepane ring. For instance, using different aldehydes or ketones in place of pentadecanal would result in analogues with different substituents at the 2-position. Similarly, using a substituted 1,4-butanediol (B3395766) would lead to variations in the dioxepane ring itself.

Post-synthesis derivatization would likely focus on reactions of the pentadecyl chain, such as the introduction of functional groups via free-radical reactions, though achieving selectivity would be a significant challenge.

Stability Studies Under Various Chemical Conditions (e.g., Acidic, Basic, Oxidative)

Based on the general principles of acetal chemistry, the stability of this compound can be predicted.

| Condition | Expected Stability | Probable Transformation |

| Acidic | Unstable | Hydrolysis to pentadecanal and 2-methyl-1,4-butanediol. |

| Basic | Stable | Generally stable to hydrolysis. Strong bases at high temperatures might cause decomposition. |

| Oxidative | Moderately Stable | The pentadecyl chain is susceptible to non-selective oxidation by strong oxidizing agents. The dioxepane ring may also be affected. |

It is crucial to reiterate that the information presented above is based on the general chemical principles of the functional groups present in this compound. The absence of specific research on this compound means that its actual reactivity and the conditions required for these transformations have not been experimentally verified and reported in the public domain.

Occurrence and Isolation of 5 Methyl 2 Pentadecyl 1,3 Dioxepane in Natural Matrices

Identification in Botanical Extracts: Case Studies (e.g., Zingiber officinale, Barhi Date Seed Extracts, Kiwifruit)

Scientific analysis has confirmed the presence of 5-Methyl-2-pentadecyl-1,3-dioxepane in certain plant-derived extracts.

Barhi Date Seed Extracts : A notable instance of identification is in the alcoholic extracts of Barhi date seeds (Phoenix dactylifera 'Barhi'). A 2025 study utilizing gas chromatography-mass spectrometry (GC-MS) to analyze the bioactive compounds in date seed powder successfully identified "1,3-Dioxepane, 5-methyl-2-pentadecyl-". phytojournal.com This compound was one of several active compounds detected, appearing with a specific retention time in the chromatogram. phytojournal.com

Zingiber officinale (Ginger) : Despite numerous studies on the chemical composition of ginger rhizome (Zingiber officinale), the presence of this compound has not been reported in the available literature. Extensive GC-MS analyses of ginger extracts have identified a multitude of other compounds, including various terpenoids and gingerols, but this specific dioxepane derivative is not among them. phytojournal.comeijppr.comresearchgate.netresearchgate.netumi.ac.id

Kiwifruit (Actinidia deliciosa) : There is currently no scientific literature available that documents the identification of this compound in kiwifruit extracts.

The following table summarizes the findings from the case studies:

| Botanical Source | Compound Identified | Reference |

|---|---|---|

| Barhi Date Seed (Phoenix dactylifera) | 1,3-Dioxepane (B1593757), 5-methyl-2-pentadecyl- | phytojournal.com |

| Ginger (Zingiber officinale) | Not Identified in Reviewed Studies | phytojournal.comeijppr.comresearchgate.netresearchgate.netumi.ac.id |

| Kiwifruit (Actinidia deliciosa) | No Data Available |

Extraction and Purification Methodologies for Isolation from Natural Sources

The isolation of this compound from natural matrices involves standard and advanced phytochemical techniques.

Extraction : The initial step involves extracting the compound from the plant material. As demonstrated in the study of Barhi date seeds, solvent extraction is a common method. phytojournal.com

Maceration : This technique involves soaking the plant material in a solvent (e.g., ethanol, methanol) for a period to dissolve the target compounds. The study on date seeds utilized an alcoholic extract, suggesting this method. phytojournal.com

Soxhlet Extraction : A more efficient method where the plant material is continuously washed with a distilled solvent, suitable for extracting compounds like cyclic ethers. mdpi.com

Hydrodistillation : This method is typically used for extracting volatile compounds and essential oils, which may contain dioxepane derivatives. umi.ac.idmdpi.com

Purification : Following extraction, the crude extract is a complex mixture requiring purification to isolate the specific compound.

Chromatography : This is the most crucial technique for purification. Column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are used to separate compounds based on their physical and chemical properties, such as polarity and size. mdpi.comnih.gov

Chemical Separation : This method can be used to separate compounds based on their functional groups. For instance, acidic or basic washes can remove compounds with corresponding properties, helping to purify neutral compounds like ethers. mdpi.com

Biosynthetic Pathways and Precursors of Dioxepane Derivatives in Biological Systems

While the specific biosynthetic pathway for this compound has not been elucidated, it is possible to hypothesize a likely route based on the biosynthesis of similar molecules like other cyclic ethers and fatty acid derivatives. nih.govcabidigitallibrary.orgmdpi.com

The structure of this compound suggests it is formed from two main precursors: a long-chain fatty alcohol or diol and a smaller carbon unit.

Fatty Acid Metabolism : The C15 pentadecyl chain is likely derived from fatty acid biosynthesis. Palmitic acid (a C16 fatty acid) is a very common product of this pathway in plants. Through modifications such as decarboxylation or alpha-oxidation, a C15 chain could be formed. This chain would then need to be functionalized with hydroxyl groups to form a diol. cabidigitallibrary.org

Cyclization : The 1,3-dioxepane ring is a seven-membered cyclic ether. Such rings can be formed in nature through the intramolecular cyclization of a diol. researchgate.net In this case, it would involve the reaction of a long-chain diol with an aldehyde or ketone. The formation of the acetal (B89532) or ketal structure of the dioxepane ring would require the condensation of a 1,4-diol with an aldehyde. The precursors would likely be a derivative of pentadecanal (B32716) and 2-methylbutane-1,4-diol.

Enzymatic Control : The formation of cyclic ethers in plants is often catalyzed by specific enzymes, such as cytochrome P450 monooxygenases, which can introduce hydroxyl groups and facilitate cyclization reactions. nih.gov

The proposed biosynthetic precursors are summarized below:

| Structural Component | Likely Precursor | Metabolic Pathway |

|---|---|---|

| Pentadecyl chain | Pentadecanal or derivative | Fatty Acid Metabolism |

| 5-Methyl-1,3-dioxepane ring | 2-Methylbutane-1,4-diol or similar C4 unit | Polyketide or Isoprenoid Pathway |

Analytical Methodologies for Trace Detection and Quantification in Complex Natural Samples

The detection and quantification of this compound, especially at trace levels within complex natural extracts, require sensitive and specific analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most widely used and effective method for the analysis of volatile and semi-volatile compounds in natural products. nih.govrsc.org As seen in the Barhi date seed study, GC separates the components of a mixture, which are then ionized and detected by MS, providing a mass spectrum that acts as a chemical fingerprint for identification. phytojournal.com The retention time from the GC and the mass spectrum from the MS together allow for high-confidence identification.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile separation technique that can be coupled with various detectors, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (LC-MS), for the analysis of a wide range of plant metabolites. nih.gov For a non-volatile or thermally unstable compound, LC-MS would be the method of choice.

Advanced Hyphenated Techniques : For unambiguous structure elucidation, especially for novel compounds, more advanced techniques like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-MS-SPE-NMR (Liquid Chromatography-Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance) can be employed. nih.gov These methods provide detailed structural information, confirming the connectivity and stereochemistry of the molecule.

The following table details the primary analytical techniques:

| Technique | Principle | Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based identification. | Identification and quantification of volatile compounds in complex mixtures. rsc.org |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation based on polarity, followed by mass-based identification. | Analysis of a broad range of compounds, including non-volatile ones. nih.gov |

| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Combines separation with detailed structural elucidation. | Unambiguous identification of compounds in complex mixtures. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.